molecular formula C14H11N3O2S B2898330 ROCHE screening, 65 CAS No. 872574-56-6

ROCHE screening, 65

Cat. No.: B2898330
CAS No.: 872574-56-6
M. Wt: 285.32
InChI Key: HUBFHDCOBSCSRE-WQLSENKSSA-N
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Description

ROCHE screening, 65 is a widely used analytical tool in various fields of research and industry. It is a method used to test the biological and chemical properties of compounds and materials. This compound has gained significant attention due to its versatility and effectiveness in various applications.

Scientific Research Applications

ROCHE screening, 65 has a wide range of scientific research applications. In chemistry, it is used to study the reactivity and properties of various compounds. In biology, it is employed to investigate the biological activity of different molecules. In medicine, it is used in drug discovery and development to screen potential therapeutic agents. In industry, it is utilized for quality control and testing of materials .

Safety and Hazards

Roche safety data sheets describe in detail the hazards a chemical presents and give information on handling, storage, and emergency measures in case of an accident . Ensuring patients have access to safe blood and blood products is a critical component of an effective health system .

Future Directions

In terms of future directions, Roche is using innovation, like digital pathology and companion diagnostics, that rely on partnerships to adapt and grow to meet lab challenges . There is also a focus on the positive predictive value (PPV) of cfDNA screening for trisomy 21 and other conditions .

Chemical Reactions Analysis

ROCHE screening, 65 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Mechanism of Action

The mechanism of action of ROCHE screening, 65 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug discovery, this compound may interact with enzymes or receptors to inhibit or activate their function .

Comparison with Similar Compounds

ROCHE screening, 65 is unique in its versatility and effectiveness compared to other similar compounds. Some similar compounds include other screening tools and analytical methods used in research and industry. this compound stands out due to its broad range of applications and high reliability. Other similar compounds may include specific inhibitors or activators used in biological research, but they may not offer the same level of versatility and effectiveness .

Properties

IUPAC Name

(2E,5Z)-2-methoxyimino-5-(quinolin-6-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-17-14-16-13(18)12(20-14)8-9-4-5-11-10(7-9)3-2-6-15-11/h2-8H,1H3,(H,16,17,18)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBFHDCOBSCSRE-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1NC(=O)C(=CC2=CC3=C(C=C2)N=CC=C3)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\NC(=O)/C(=C/C2=CC3=C(C=C2)N=CC=C3)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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